REACTION_CXSMILES
|
[BH4-].[Li+].[Br:3][C:4]1[C:13]([O:14][CH3:15])=[CH:12][C:7]([C:8](OC)=[O:9])=[CH:6][C:5]=1[O:16][CH3:17].C(OCC)(=O)C>O1CCCC1>[Br:3][C:4]1[C:13]([O:14][CH3:15])=[CH:12][C:7]([CH2:8][OH:9])=[CH:6][C:5]=1[O:16][CH3:17] |f:0.1|
|
Name
|
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
133.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=O)OC)C=C1OC)OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice water
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while heating to reflux
|
Type
|
EXTRACTION
|
Details
|
The obtained organic extract
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1OC)CO)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 118.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |